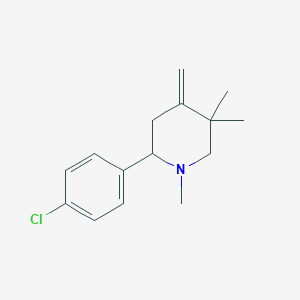
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a piperidine ring, which is further substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone under basic conditions to form the desired piperidine derivative . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine can be compared with other piperidine derivatives and chlorophenyl-containing compounds:
Similar Compounds: 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, 2-(4-Chlorophenyl)-5-quinoxalinecarboxamide.
Uniqueness: The presence of the 4-chlorophenyl group and the specific substitution pattern on the piperidine ring confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
72189-32-3 |
|---|---|
Formule moléculaire |
C15H20ClN |
Poids moléculaire |
249.78 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine |
InChI |
InChI=1S/C15H20ClN/c1-11-9-14(17(4)10-15(11,2)3)12-5-7-13(16)8-6-12/h5-8,14H,1,9-10H2,2-4H3 |
Clé InChI |
ZDLDAAOEKFLPSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(CC1=C)C2=CC=C(C=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
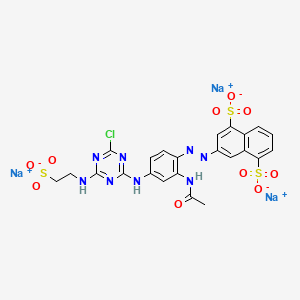
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)


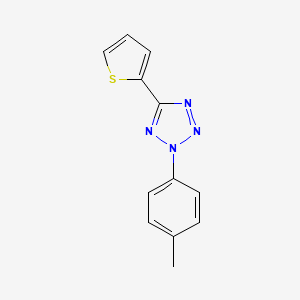

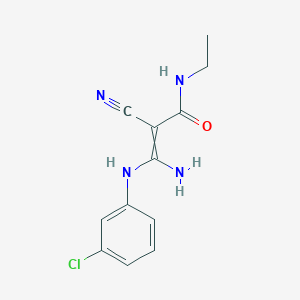
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
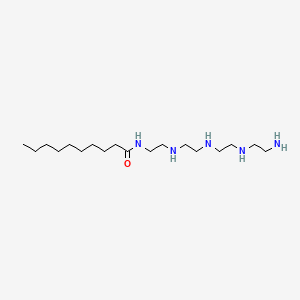
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
